3-iodo-N-methyl-N-phenylbenzamide
Description
3-Iodo-N-methyl-N-phenylbenzamide (C₁₄H₁₃INO) is a benzamide derivative featuring an iodine atom at the 3-position of the benzoyl ring and N-methyl-N-phenyl substitution on the amide nitrogen. This structure combines steric bulk from the N-phenyl group with the electron-deficient nature of the iodinated aromatic ring, making it a candidate for applications in medicinal chemistry, materials science, and catalysis. The iodine atom, with its high atomic radius and polarizability, may enhance intermolecular interactions in crystal packing or serve as a heavy atom for X-ray crystallography .
Properties
Molecular Formula |
C14H12INO |
|---|---|
Molecular Weight |
337.15g/mol |
IUPAC Name |
3-iodo-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H12INO/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,1H3 |
InChI Key |
NNSWNLLBWVPWBA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Benzamides
Key Observations:
Substituent Position :
- The 3-iodo substitution in the target compound contrasts with 2-iodo in ’s analogue. The 3-position may allow for more linear hydrogen bonding or π-stacking interactions compared to ortho-substituted derivatives .
- Chloro () and nitro () substituents alter electronic properties: chloro is mildly electron-withdrawing, while nitro is strongly electron-withdrawing, affecting reactivity in cross-coupling reactions.
This could influence solubility and crystallinity.
Crystallographic Behavior: 3-Chloro-N-phenylbenzamide crystallizes in the monoclinic P21/c space group with distinct unit cell parameters (a = 25.0232 Å, b = 5.3705 Å) . The iodine analogue’s larger atomic radius may expand the unit cell or alter symmetry.
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